Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol. It is a derivative of pyrazolo[1,5-a]pyrimidine, featuring an ethyl ester group at the 6-position of the pyrimidine ring
Scientific Research Applications
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine (PP) family . The PP family has been identified as having a high impact in medicinal chemistry . .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant biological activities , suggesting that they interact with biological targets to exert their effects.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to be involved in a variety of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Pyrazolo[1,5-a]pyrimidines are known to have significant biological activities , suggesting that they may have various effects at the molecular and cellular levels.
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring , suggesting that the action of this compound may be influenced by its chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. Another approach is the condensation of pyrazolone with malonic acid derivatives in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Comparison with Similar Compounds
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is similar to other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazophos and other esters of pyrazolo[1,5-a]pyrimidine. These compounds share structural similarities but may differ in their functional groups and biological activities. This compound is unique in its specific ester group, which influences its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its synthesis, reactions, and applications make it an important subject of study for chemists, biologists, and industrial researchers alike.
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWIFFHYYKNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721009 | |
Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022920-59-7 | |
Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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